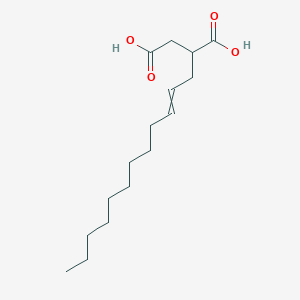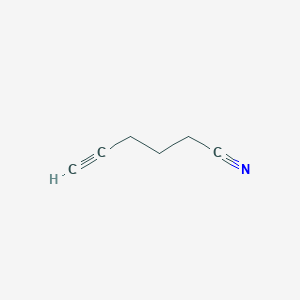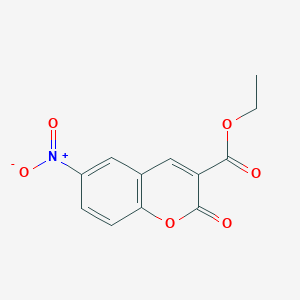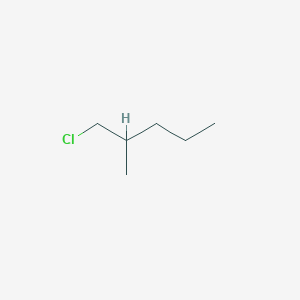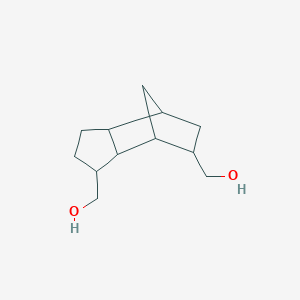
(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Applications De Recherche Scientifique
(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol is not fully understood. However, it is believed to work through the modulation of various signaling pathways involved in inflammation, oxidative stress, and neuronal cell death. It has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Studies have shown that (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol in lab experiments is its ability to cross the blood-brain barrier, making it an effective candidate for the treatment of neurological diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol. One direction is to further investigate its mechanism of action to determine how it modulates various signaling pathways. Another direction is to optimize its therapeutic potential by exploring its efficacy in combination with other drugs. Additionally, more studies are needed to determine its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis of (1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol can be achieved through a multi-step process involving the reaction of various chemical reagents. One common synthesis method involves the use of sodium borohydride and acetic acid to reduce the corresponding ketone to the alcohol. This method has been shown to be effective in producing high yields of the compound.
Propriétés
Numéro CAS |
14320-35-5 |
|---|---|
Nom du produit |
(1alpha,3aalpha,4alpha,6beta,7alpha,7aalpha)-Octahydro-4,7-methano-1H-indene-1,6-dimethanol |
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[9-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-2-10-8-3-9(6-14)11(4-8)12(7)10/h7-14H,1-6H2 |
Clé InChI |
LDQSOXHNCNMAKA-UHFFFAOYSA-N |
SMILES |
C1CC2C3CC(C(C3)C2C1CO)CO |
SMILES canonique |
C1CC2C3CC(C(C3)C2C1CO)CO |
Autres numéros CAS |
14320-35-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
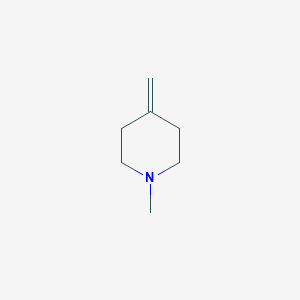

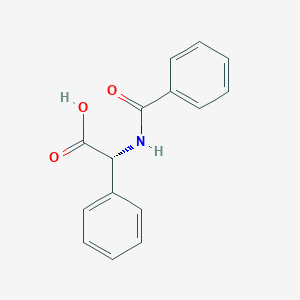
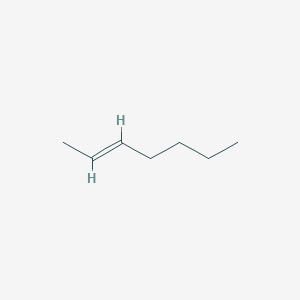
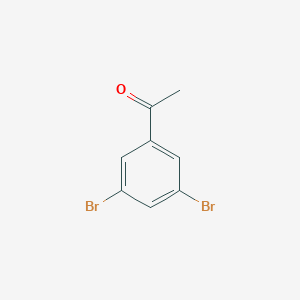
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)

